Structurally Distinct Chemotype Differentiates Pfn1-IN-C1 from the C74/UP-6 Bis-Pyrazole Series
Pfn1-IN-C1 belongs to a tetrazolo-pyrimido-pyridazinone scaffold class, whereas the later-generation Pfn1 inhibitors C74 and UP-6 are bis-pyrazole derivatives—two chemically unrelated series arising from independent discovery campaigns [1][2]. This scaffold divergence offers orthogonal chemical matter for target engagement studies; researchers can cross-validate Pfn1-dependent phenotypes using structurally unrelated probes, reducing the risk of scaffold-specific off-target confounds [1].
| Evidence Dimension | Chemical scaffold identity |
|---|---|
| Target Compound Data | Tetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol core (C19H15N7O2, MW 373.37) [1] |
| Comparator Or Baseline | C74: 4,4'-((4-bromophenyl)methylene)bis(3,5-dimethyl-1H-pyrazole) [2]; UP-6: 4,4'-((4-(trifluoromethyl)phenyl)methylene)bis(3,5-dimethyl-1H-pyrazole) [2] |
| Quantified Difference | Non-overlapping chemical series; structurally orthogonal |
| Conditions | Chemical structure analysis; independent virtual screening and medicinal chemistry campaigns [1][2] |
Why This Matters
Orthogonal chemotypes allow independent pharmacological validation of Pfn1 as a target, a critical consideration for procurement when planning replicate or confirmatory experiments free of scaffold bias.
- [1] Gau D, Lewis T, McDermott L, Wipf P, Koes D, Roy P. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1–actin interaction. J Biol Chem. 2018;293(7):2606-2616. doi:10.1074/jbc.M117.809137 View Source
- [2] Gau D, et al. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma. bioRxiv. 2025 July 21. doi:10.1101/2025.07.18.665115 View Source
